molecular formula C14H10ClN5O3 B11667484 4-Amino-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11667484
M. Wt: 331.71 g/mol
InChI Key: WKZVMDVCGSULHX-REZTVBANSA-N
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Description

4-Amino-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with furan-2-carbohydrazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

4-Amino-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N’-[(E)-[5-(4-methylphenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide
  • 4-Amino-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Uniqueness

4-Amino-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H10ClN5O3

Molecular Weight

331.71 g/mol

IUPAC Name

4-amino-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H10ClN5O3/c15-9-3-1-8(2-4-9)11-6-5-10(22-11)7-17-18-14(21)12-13(16)20-23-19-12/h1-7H,(H2,16,20)(H,18,21)/b17-7+

InChI Key

WKZVMDVCGSULHX-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)Cl

Origin of Product

United States

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